molecular formula C11H20N2O2 B3199453 1-(Morpholine-4-carbonyl)cyclohexan-1-amine CAS No. 1016857-95-6

1-(Morpholine-4-carbonyl)cyclohexan-1-amine

Cat. No.: B3199453
CAS No.: 1016857-95-6
M. Wt: 212.29 g/mol
InChI Key: QSISZXXFMPVORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Morpholine-4-carbonyl)cyclohexan-1-amine is an organic compound with the molecular formula C11H20N2O2. It is known for its unique structure, which combines a morpholine ring with a cyclohexane ring, linked by a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholine-4-carbonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. Common reagents used in this synthesis include cyclohexanone, morpholine, and a catalyst such as p-toluenesulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholine-4-carbonyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

1-(Morpholine-4-carbonyl)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(Morpholine-4-carbonyl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a morpholine ring and a cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1-aminocyclohexyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-11(4-2-1-3-5-11)10(14)13-6-8-15-9-7-13/h1-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSISZXXFMPVORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Morpholine-4-carbonyl)cyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(Morpholine-4-carbonyl)cyclohexan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(Morpholine-4-carbonyl)cyclohexan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(Morpholine-4-carbonyl)cyclohexan-1-amine
Reactant of Route 5
Reactant of Route 5
1-(Morpholine-4-carbonyl)cyclohexan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(Morpholine-4-carbonyl)cyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.